molecular formula C18H14F2N2OS2 B2775692 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896352-68-4

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No. B2775692
CAS RN: 896352-68-4
M. Wt: 376.44
InChI Key: KHUBWPRZNZCTMX-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide, also known as Compound A, is a synthetic compound with potential therapeutic applications. The compound has been extensively studied in recent years due to its unique chemical structure and potential biological activity. The purpose of

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Manolov et al. (2021) demonstrates the synthesis of a closely related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, through a reaction between benzo[d]thiazol-2-amine and flurbiprofen. This process underscores the compound's role in creating novel derivatives for further research applications (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial and Anticancer Activity

  • Anticancer Properties : Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibiting significant antioxidant and anticancer activities. These findings suggest the potential of derivatives like "N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide" in developing therapeutic agents (Tumosienė et al., 2020).
  • Antimicrobial Efficacy : Çıkla et al. (2013) explored the synthesis of flurbiprofen hydrazide derivatives, showcasing potential anti-HCV, anticancer, and antimicrobial properties. These derivatives highlight the chemical's versatility in addressing various microbial and viral infections (Çıkla et al., 2013).

Molecular Structure Analysis

  • Crystal Structure : Nagaraju et al. (2018) reported on the synthesis and crystal structure of a compound with a similar molecular framework, providing insights into the structural basis of its biological activities. This information is crucial for understanding the compound's interaction with biological targets (Nagaraju et al., 2018).

Glucocorticoid Receptor Modulation

  • Glucocorticoid Receptor Binding : Xiao et al. (2013) described a series of heterocyclic glucocorticoid receptor modulators with a core structure related to "N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide". These findings suggest the compound's potential in modulating glucocorticoid receptor activity, which could be leveraged in designing drugs for inflammatory diseases (Xiao et al., 2013).

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS2/c19-13-3-1-12(2-4-13)16-11-25-18(21-16)22-17(23)9-10-24-15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUBWPRZNZCTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

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